molecular formula C6H2BrCl2F B599189 2-Bromo-3,4-dichloro-1-fluorobenzene CAS No. 1365271-91-5

2-Bromo-3,4-dichloro-1-fluorobenzene

Cat. No.: B599189
CAS No.: 1365271-91-5
M. Wt: 243.884
InChI Key: SFDJVKZJQRLAPC-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-1-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2-Bromo-3,4-dichloro-1-fluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes often involve halogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by forming stable complexes with the heme group . This interaction can result in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage considerations in experimental designs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For instance, it may be transported by organic anion transporters in the liver and kidneys . These interactions can influence the localization and accumulation of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,4-dichloro-1-fluorobenzene typically involves halogenation reactions. One common method includes the bromination of 3,4-dichloro-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions followed by bromination is a common approach. This method offers advantages such as reduced side reactions, improved safety, and energy efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dichloro-1-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used in the presence of catalysts like iron or aluminum halides.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Scientific Research Applications

2-Bromo-3,4-dichloro-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated benzene derivatives’ effects on biological systems.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-Bromo-2,5-dichloro-3-fluorobenzene
  • 2-Bromo-1,4-dichlorobenzene
  • 3,5-Dichloro-4-fluorobromobenzene

Comparison: 2-Bromo-3,4-dichloro-1-fluorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity in substitution reactions and varying degrees of stability under different conditions .

Properties

IUPAC Name

3-bromo-1,2-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDJVKZJQRLAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742864
Record name 2-Bromo-3,4-dichloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-91-5
Record name 2-Bromo-3,4-dichloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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